molecular formula C9H13NO5 B14591790 dimethyl (2R,5R)-5-methyl-3-oxopyrrolidine-1,2-dicarboxylate CAS No. 61218-69-7

dimethyl (2R,5R)-5-methyl-3-oxopyrrolidine-1,2-dicarboxylate

Cat. No.: B14591790
CAS No.: 61218-69-7
M. Wt: 215.20 g/mol
InChI Key: IPPRDRVLSBLLMI-IYSWYEEDSA-N
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Description

Dimethyl (2R,5R)-5-methyl-3-oxopyrrolidine-1,2-dicarboxylate is an organic compound with a unique structure characterized by two chiral centers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl (2R,5R)-5-methyl-3-oxopyrrolidine-1,2-dicarboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a diester, in the presence of a base. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and the reaction temperature is maintained at a specific range to ensure the desired stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity this compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

Dimethyl (2R,5R)-5-methyl-3-oxopyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions, including temperature, solvent, and pH, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as carboxylic acids, alcohols, and substituted pyrrolidines. These derivatives can have different physical and chemical properties, making them useful for various applications .

Scientific Research Applications

Dimethyl (2R,5R)-5-methyl-3-oxopyrrolidine-1,2-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of dimethyl (2R,5R)-5-methyl-3-oxopyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl (2R,5R)-2,5-dimethyl-1,4-dithiane-2,5-diol
  • Dimethyl (2R,5R)-2,5-dimethylcyclohexanone
  • Dimethyl (2R,5R)-2,5-dibromohexanedioate

Uniqueness

Dimethyl (2R,5R)-5-methyl-3-oxopyrrolidine-1,2-dicarboxylate is unique due to its specific stereochemistry and the presence of both ester and keto functional groups. This combination allows for a wide range of chemical modifications and applications, distinguishing it from other similar compounds .

Properties

CAS No.

61218-69-7

Molecular Formula

C9H13NO5

Molecular Weight

215.20 g/mol

IUPAC Name

dimethyl (2R,5R)-5-methyl-3-oxopyrrolidine-1,2-dicarboxylate

InChI

InChI=1S/C9H13NO5/c1-5-4-6(11)7(8(12)14-2)10(5)9(13)15-3/h5,7H,4H2,1-3H3/t5-,7-/m1/s1

InChI Key

IPPRDRVLSBLLMI-IYSWYEEDSA-N

Isomeric SMILES

C[C@@H]1CC(=O)[C@@H](N1C(=O)OC)C(=O)OC

Canonical SMILES

CC1CC(=O)C(N1C(=O)OC)C(=O)OC

Origin of Product

United States

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